molecular formula C26H32N4O3 B2444906 N-(3-(4-甲基哌啶-1-基)丙基)-2,4-二氧代-3-苯乙基-1,2,3,4-四氢喹唑啉-7-甲酰胺 CAS No. 892283-72-6

N-(3-(4-甲基哌啶-1-基)丙基)-2,4-二氧代-3-苯乙基-1,2,3,4-四氢喹唑啉-7-甲酰胺

货号 B2444906
CAS 编号: 892283-72-6
分子量: 448.567
InChI 键: MXHSRDALTIENSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

科学研究应用

抗菌和药理特性

对类似化合物的研究表明有希望的抗菌活性和药理特性。例如,对同类化合物盐酸替马沙星的研究表明,其对映异构体在体外抗菌活性没有显着差异,尽管在体内观察到微小差异。两种对映异构体均表现出相似的药理特性,这突显了此类化合物作为广谱抗菌剂的潜力 (Chu et al., 1991)

CGRP受体拮抗剂

另一个应用是降钙素基因相关肽(CGRP)受体拮抗剂的开发。已经开发出一种用于强效CGRP受体拮抗剂的收敛、立体选择性和经济的合成方法,证明了该化合物在治疗CGRP受体介导的疾病方面的潜力 (Cann et al., 2012)

抗菌剂

已经合成并筛选了具有喹唑啉酮结构的化合物,以了解其抗菌和抗真菌活性,显示出作为针对各种病原体的抗菌剂的潜力 (Desai et al., 2011)

细胞毒活性

带有阳离子侧链的喹唑啉衍生物的合成已证明具有细胞毒活性,突出了在癌症治疗中使用的潜力。一些衍生物在体内研究中显示出显着的生长延迟,某些化合物正在进一步研究其在难治性模型中的治疗活性 (Bu et al., 2001)

抗肿瘤剂

已经合成了一系列新型喹唑啉二酮,并评估了它们作为抗肿瘤剂的潜力。其中一些化合物对人细胞系显示出显着的效力,表明它们在癌症治疗中的效用 (Al-Romaizan et al., 2019)

抗精神病药

已经制备和评估了苯甲酰胺衍生物的杂环类似物作为潜在的抗精神病药。这些研究导致鉴定出具有有效体内活性的化合物,为精神疾病的治疗开发提供了新的途径 (Norman et al., 1996)

未来方向

The future directions in the research of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine derivatives in the pharmaceutical industry .

属性

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHSRDALTIENSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。